Cas no 138828-05-4 (1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-)
138828-05-4 structure
Product Name:1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-
CAS-nummer:138828-05-4
MF:C14H14N2O2
MW:242.273163318634
CID:152181
PubChem ID:132178
Update Time:2025-04-19
1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl-
- 3-amino-4a,8-dimethyl-1H-phenoxazin-2-one
- 3-Amino-1,4a-dihydro-4a,8-dimethyl-2H-phenoxazin-2-one
- 3-amino-4a,8-dimethyl-1H-phenoxazin-2(4aH)-one
- ADDPO
- DTXSID90930226
- 138828-05-4
-
- Inchi: 1S/C14H14N2O2/c1-8-3-4-12-10(5-8)16-13-6-11(17)9(15)7-14(13,2)18-12/h3-5,7H,6,15H2,1-2H3
- InChI-sleutel: XVELFJQKZHIUFS-UHFFFAOYSA-N
- LACHT: O1C2C=CC(C)=CC=2N=C2CC(C(=CC12C)N)=O
Berekende eigenschappen
- Exacte massa: 242.10562
- Monoisotopische massa: 242.106
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 455
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 64.7Ų
Experimentele eigenschappen
- Dichtheid: 1.33
- Kookpunt: 451.2°Cat760mmHg
- Vlampunt: 226.7°C
- Brekindex: 1.657
- PSA: 64.68
1H-Phenoxazin-2(4aH)-one,3-amino-4a,8-dimethyl- Gerelateerde literatuur
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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